(2E)-2-[(4,7-dimethoxy-6-propyl-1,3-benzodioxol-5-yl)methylidene]hydrazinecarboxamide
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Overview
Description
[(E)-[(4,7-DIMETHOXY-6-PROPYL-2H-1,3-BENZODIOXOL-5-YL)METHYLIDENE]AMINO]UREA is a complex organic compound characterized by its unique structure, which includes a benzodioxole ring substituted with methoxy and propyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(E)-[(4,7-DIMETHOXY-6-PROPYL-2H-1,3-BENZODIOXOL-5-YL)METHYLIDENE]AMINO]UREA typically involves multiple steps, starting from readily available precursors. One common route involves the formylation of 4,7-dimethoxy-6-propyl-1,3-benzodioxole to obtain the corresponding aldehyde . This intermediate is then subjected to a condensation reaction with an appropriate amine to form the final product. The reaction conditions often include the use of catalysts such as SnCl4 and solvents like CH2Cl2 .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The choice of solvents and catalysts is also optimized to reduce costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
[(E)-[(4,7-DIMETHOXY-6-PROPYL-2H-1,3-BENZODIOXOL-5-YL)METHYLIDENE]AMINO]UREA can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can yield hydroquinone derivatives.
Substitution: The methoxy and propyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include KMnO4 and H2O2.
Reduction: Reducing agents such as NaBH4 and LiAlH4 are often used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, RNH2) are commonly employed.
Major Products
The major products formed from these reactions include various quinone and hydroquinone derivatives, which have significant applications in medicinal chemistry and materials science.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its anticancer properties, particularly against colon and ovarian cancer cells.
Mechanism of Action
The mechanism of action of [(E)-[(4,7-DIMETHOXY-6-PROPYL-2H-1,3-BENZODIOXOL-5-YL)METHYLIDENE]AMINO]UREA involves its interaction with specific molecular targets and pathways. For instance, its anticancer properties are attributed to the induction of reactive oxygen species (ROS)-mediated apoptosis and cytoprotective autophagy in cancer cells . The compound’s structure allows it to interact with key enzymes and proteins, disrupting cellular processes and leading to cell death.
Comparison with Similar Compounds
[(E)-[(4,7-DIMETHOXY-6-PROPYL-2H-1,3-BENZODIOXOL-5-YL)METHYLIDENE]AMINO]UREA can be compared with other benzodioxole derivatives, such as:
4,7-Dimethoxy-6-propyl-1,3-benzodioxole: A precursor in the synthesis of the target compound.
Coenzyme Q analogs: Similar in structure and function, used in various biochemical applications.
The uniqueness of [(E)-[(4,7-DIMETHOXY-6-PROPYL-2H-1,3-BENZODIOXOL-5-YL)METHYLIDENE]AMINO]UREA lies in its specific substitution pattern and its potential for diverse applications in scientific research and industry.
Properties
Molecular Formula |
C14H19N3O5 |
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Molecular Weight |
309.32 g/mol |
IUPAC Name |
[(E)-(4,7-dimethoxy-6-propyl-1,3-benzodioxol-5-yl)methylideneamino]urea |
InChI |
InChI=1S/C14H19N3O5/c1-4-5-8-9(6-16-17-14(15)18)11(20-3)13-12(10(8)19-2)21-7-22-13/h6H,4-5,7H2,1-3H3,(H3,15,17,18)/b16-6+ |
InChI Key |
GJGWQHBUJFBBHA-OMCISZLKSA-N |
Isomeric SMILES |
CCCC1=C(C(=C2C(=C1OC)OCO2)OC)/C=N/NC(=O)N |
Canonical SMILES |
CCCC1=C(C(=C2C(=C1OC)OCO2)OC)C=NNC(=O)N |
Origin of Product |
United States |
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